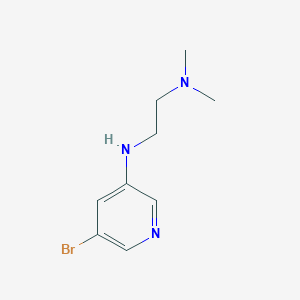![molecular formula C9H15NO2 B7637382 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone, also known as OANE, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. OANE belongs to the class of spirocyclic ketones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In particular, 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has also been shown to have potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has shown antimicrobial activity against a range of bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of pro-inflammatory cytokine production. 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is its diverse biological activities, which make it a promising candidate for further research and development. Additionally, 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone is its moderate yield, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone. One area of interest is the development of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone as a therapeutic agent for cancer and inflammatory diseases. Additional studies are needed to further elucidate the mechanism of action of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone and to optimize its potency and selectivity. Additionally, the potential for 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone to interact with other drugs and to cause adverse effects should be further investigated. Finally, the development of more efficient synthesis methods for 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone may increase its availability for further research and development.
Méthodes De Synthèse
The synthesis of 1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone involves the reaction of 2-amino-1,3-propanediol with 2-bromoacetophenone, followed by cyclization with formaldehyde to form the spirocyclic ketone. The yield of the synthesis is moderate, but the purity can be improved through further purification techniques.
Propriétés
IUPAC Name |
1-(2-oxa-8-azaspiro[3.5]nonan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-4-2-3-9(5-10)6-12-7-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUVNLOYOQDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2(C1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)






![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![[2-(Methylamino)phenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7637352.png)

![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)